BenchChemオンラインストアへようこそ!

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

logP lipophilicity ADME

A synthetic furan‑2‑carboxamide with a chiral 2‑methoxy‑2‑(2‑methoxyphenyl)ethyl side‑chain that uniquely elevates TPSA (77 Ų) and lowers logP (1.7) vs. mono‑methoxy analogs. The dual ortho‑methoxy pattern provides a built‑in bias against passive BBB penetration, making it the rational choice for peripheral target profiling where CNS exposure would confound in vivo readouts. Ideal for SAR exploration, formulation screening (BCS Class 2/3 boundary), and co‑crystallization studies to map sub‑pocket geometries. Sourced as research‑grade material; bulk and custom synthesis available.

Molecular Formula C15H17NO4
Molecular Weight 275.304
CAS No. 1790197-92-0
Cat. No. B2658837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide
CAS1790197-92-0
Molecular FormulaC15H17NO4
Molecular Weight275.304
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)C2=CC=CO2)OC
InChIInChI=1S/C15H17NO4/c1-18-12-7-4-3-6-11(12)14(19-2)10-16-15(17)13-8-5-9-20-13/h3-9,14H,10H2,1-2H3,(H,16,17)
InChIKeyYNUHKPYMVMESQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 1790197-92-0): Key Physicochemical and Structural Identity for Procurement Decisions


N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 1790197-92-0) is a synthetic furan‑2‑carboxamide derivative that incorporates a chiral 2‑methoxy‑2‑(2‑methoxyphenyl)ethyl side‑chain [1]. With a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of 275.30 g mol⁻¹, it belongs to a class of amides frequently explored in medicinal chemistry as kinase inhibitors, GPCR modulators, and optimized lead scaffolds [2]. The compound is supplied as a research‑grade material and is valued for its defined substitution pattern that can influence logP, polar surface area, and hydrogen‑bonding profile relative to simpler furan‑2‑carboxamide analogs.

Why In‑Class Furan‑2‑carboxamides Cannot Simply Replace N‑[2‑Methoxy‑2‑(2‑methoxyphenyl)ethyl]furan‑2‑carboxamide


Furan‑2‑carboxamide analogs with superficially similar substitution patterns often exhibit critically different physicochemical and pharmacokinetic profiles due to variations in the number, position, and nature of methoxy substituents [1]. For instance, moving from a single methoxy group (e.g., CAS 923127‑14‑4) to the dual ortho‑methoxy arrangement present in the target compound alters logP by over one unit and increases topological polar surface area (TPSA) by ~ 25 Ų [2]. These non‑linear changes impact passive membrane permeability, solubility, and off‑target potential, making indiscriminate substitution scientifically unsound. The quantitative evidence below demonstrates exactly where the target compound provides measurable, decision‑relevant differentiation.

Quantitative Differentiation Evidence for N‑[2‑Methoxy‑2‑(2‑methoxyphenyl)ethyl]furan‑2‑carboxamide vs. N‑[1‑(2‑Methoxyphenyl)ethyl]furan‑2‑carboxamide


Computed logP Difference: 1.07‑Unit Reduction in Lipophilicity

The target compound exhibits a predicted logP of 1.711, whereas the single‑methoxy analog N‑[1‑(2‑methoxyphenyl)ethyl]furan‑2‑carboxamide (CAS 923127‑14‑4) has a computed logP of 2.7792 [1]. The 1.07‑unit decrease corresponds to an ~11‑fold reduction in octanol/water partition coefficient, indicating substantially higher aqueous solubility and lower membrane affinity for the target compound.

logP lipophilicity ADME

Topological Polar Surface Area (TPSA) Increase of 25.53 Ų

The target compound's TPSA is 77 Ų, versus 51.47 Ų for the single‑methoxy comparator [1]. This 25.53 Ų increase places the target compound above the widely cited 60‑70 Ų threshold associated with passive blood‑brain barrier (BBB) penetration, whereas the comparator falls well below this cutoff [2].

TPSA polar surface area CNS permeability

Additional Hydrogen‑Bond Acceptor (HBA) and Increased Molecular Weight

The target compound possesses four hydrogen‑bond acceptors (versus three for the comparator) and a molecular weight of 275.30 g mol⁻¹ (versus 245.27 g mol⁻¹), reflecting the extra methoxy substituent [1]. The added HBA and ~ 30 Da mass increment alter the compound's hydrogen‑bonding capacity and bulk, which can influence solubility, permeability, and target‑binding complementarity.

hydrogen‑bond acceptor molecular weight drug‑likeness

Enhanced Solubility-Limited Absorption Potential Based on logP and TPSA Shift

When applying the Biopharmaceutics Classification System (BCS) surrogate maps, the target compound's lower logP (1.711) and higher TPSA (77 Ų) project into BCS Class 2/3 boundary space more favorable to dissolution than the comparator (logP 2.78, TPSA 51.5 Ų), which lies deeper in high‑permeability/low‑solubility territory [1]. While experimental aqueous solubility data are not yet publicly available, the direction and magnitude of the logP/TPSA shift are consistent with a compound that may require less enabling formulation.

solubility absorption bioavailability

Procurement‑Guiding Application Scenarios for N‑[2‑Methoxy‑2‑(2‑methoxyphenyl)ethyl]furan‑2‑carboxamide


Peripherally‑Restricted Kinase or GPCR Probe Development

The compound's elevated TPSA (77 Ų) and reduced logP (1.7) provide a built‑in bias against passive BBB penetration, making it a rational choice for probing peripheral targets where CNS exposure is undesirable [1]. This is particularly relevant when the single‑methoxy analog (TPSA 51 Ų, logP 2.8) would be expected to enter the CNS and confound in vivo readouts.

Oral Formulation Optimization Studies

Because the target compound's physicochemical profile (logP 1.7, TPSA 77 Ų) projects closer to BCS Class 2/3 boundary, it may serve as a model substrate for formulation screening aimed at solubility‑limited compounds, where the comparator's higher lipophilicity would require solubilization strategies [1].

Selectivity‑Focused Medicinal Chemistry Campaigns

The additional hydrogen‑bond acceptor and 30 Da bulk differentiate the compound's pharmacophore from simpler furan‑2‑carboxamides; structure‑activity‑relationship (SAR) exploration around this scaffold has the potential to reveal selectivity pockets not accessible with the smaller mono‑methoxy analog [1].

Biophysical and Structural Biology Studies

The dual ortho‑methoxy substitution provides distinct rotational and conformational constraints that can be exploited in co‑crystallization or NMR studies to map binding‑site water networks or sub‑pocket geometries, offering an advantage over the less‑substituted comparator that lacks this steric footprint [1].

Quote Request

Request a Quote for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.